molecular formula C20H13BrF3NO3S B2864214 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 339031-51-5

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2864214
CAS No.: 339031-51-5
M. Wt: 484.29
InChI Key: KJYHUNVRRRRTFR-UHFFFAOYSA-N
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Description

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by its bromophenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide has shown potential as a bioactive molecule

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.

Comparison with Similar Compounds

  • 4-Bromophenyl sulfone: This compound shares the bromophenylsulfonyl group but lacks the trifluoromethyl group.

  • 3-(Trifluoromethyl)benzenecarboxamide: This compound contains the trifluoromethyl group but lacks the bromophenylsulfonyl group.

Uniqueness: N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is unique due to the combination of both the bromophenylsulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrF3NO3S/c21-15-4-8-17(9-5-15)29(27,28)18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYHUNVRRRRTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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